molecular formula C6H12O2 B6160722 (1R,3R)-cyclohexane-1,3-diol CAS No. 1062626-08-7

(1R,3R)-cyclohexane-1,3-diol

Cat. No. B6160722
CAS RN: 1062626-08-7
M. Wt: 116.2
InChI Key:
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Description

(1R,3R)-Cyclohexane-1,3-diol, also known as cyclohexanediol or cyclohexanol, is an important organic compound with a broad range of applications in the chemical and pharmaceutical industries. It is a cyclic alcohol with the molecular formula C6H12O2. It is a colorless liquid with a sweet, musty odor and has a boiling point of 204 °C. Cyclohexanediol is used as a solvent, as a monomer in the manufacture of polymers, and as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Cyclohexanediol is used in scientific research as a model compound for studying the properties of other compounds. It is used as a model for studying the effects of solvents on the properties of organic molecules and for studying the effects of molecular structure on the reactivity of organic compounds. It is also used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,3R)-cyclohexane-1,3-dioliol is not well understood. It is believed to act as a proton donor, which means that it can donate protons to other molecules. This can result in the formation of new bonds or the breaking of existing bonds. It is also believed to act as a polar solvent, which means that it can dissolve polar molecules such as proteins and nucleic acids.
Biochemical and Physiological Effects
Cyclohexanediol has been shown to have a variety of biochemical and physiological effects. It has been shown to have a sedative effect, to reduce anxiety, and to act as a muscle relaxant. It has also been shown to reduce inflammation and to have anti-oxidant effects.

Advantages and Limitations for Lab Experiments

Cyclohexanediol is a useful compound for laboratory experiments because it is a relatively stable compound and it has a low boiling point. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, it is important to note that (1R,3R)-cyclohexane-1,3-dioliol is a flammable compound and should be handled with care.

Future Directions

The potential applications of (1R,3R)-cyclohexane-1,3-dioliol are vast and include the development of new pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research is needed to better understand the biochemical and physiological effects of (1R,3R)-cyclohexane-1,3-dioliol and to explore its potential as a therapeutic agent. Other potential future directions include the development of new catalysts for the synthesis of (1R,3R)-cyclohexane-1,3-dioliol and the exploration of new methods for the production of (1R,3R)-cyclohexane-1,3-dioliol.

Synthesis Methods

Cyclohexanediol can be synthesized by the hydrogenation of cyclohexanone, a reaction catalyzed by a palladium catalyst in the presence of hydrogen gas. The reaction is carried out in an inert atmosphere and requires a pressure of approximately 40 bar. The reaction can also be carried out using a nickel catalyst and a lower reaction temperature.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,3R)-cyclohexane-1,3-diol involves the reduction of the corresponding ketone using a chiral catalyst.", "Starting Materials": [ "Cyclohexanone", "Sodium borohydride", "Chiral catalyst" ], "Reaction": [ "Cyclohexanone is dissolved in a solvent such as ethanol or methanol.", "Sodium borohydride is added to the solution to reduce the ketone to the corresponding alcohol.", "A chiral catalyst is added to the reaction mixture to ensure that the reduction occurs with stereocontrol, resulting in the desired (1R,3R)-cyclohexane-1,3-diol product.", "The reaction mixture is stirred at room temperature for several hours until the desired product is obtained.", "The product is then isolated and purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

1062626-08-7

Molecular Formula

C6H12O2

Molecular Weight

116.2

Purity

95

Origin of Product

United States

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